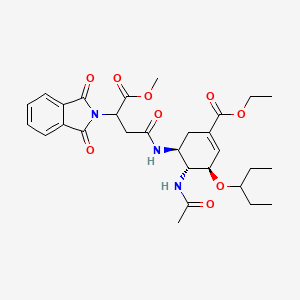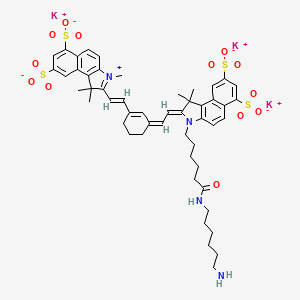
Taurodeoxycholic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurodeoxycholic acid-d4 is a deuterated form of taurodeoxycholic acid, a taurine-conjugated bile acid. This compound is used primarily as an internal standard in mass spectrometry for the quantification of taurodeoxycholic acid . Taurodeoxycholic acid itself is a secondary bile acid derived from deoxycholic acid and plays a role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of taurodeoxycholic acid-d4 involves the deuteration of taurodeoxycholic acidThe specific synthetic routes and reaction conditions for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of deuterated reagents and solvents to achieve the desired level of deuteration. The final product is then purified and tested for quality assurance .
化学反応の分析
Types of Reactions
Taurodeoxycholic acid-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs of the original compound .
科学的研究の応用
Taurodeoxycholic acid-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
作用機序
Taurodeoxycholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It stimulates chloride ion secretion through calcium-activated chloride ion channels and the cystic fibrosis transmembrane conductance regulator in airway epithelial cells . Additionally, it plays a role in the regulation of bile acid metabolism and the maintenance of cellular homeostasis .
類似化合物との比較
Taurodeoxycholic acid-d4 is similar to other taurine-conjugated bile acids, such as:
Taurochenodeoxycholic acid: Shares similar molecular structure and function but differs in the position of hydroxyl groups.
Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic properties.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry applications .
Similar Compounds
- Taurochenodeoxycholic acid
- Tauroursodeoxycholic acid
- Taurocholic acid
- Taurolithocholic acid
特性
分子式 |
C26H45NO6S |
|---|---|
分子量 |
503.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2 |
InChIキー |
AWDRATDZQPNJFN-QFNLNYLLSA-N |
異性体SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)


![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)



